REACTION_SMILES
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[Br:31][c:32]1[c:33]([F:42])[c:34]2[c:35]([n:36][cH:37]1)[nH:38][cH:39][c:40]2[NH2:41].[C:43](=[O:44])([O-:45])[O-:46].[CH3:1][S:2](=[O:3])(=[O:4])[CH2:5][C:6](=[O:7])[OH:8].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[Cl:49][CH2:50][Cl:51].[Na+:47].[Na+:48].[O:9]=[C:10]1[N:11]([P:12]([Cl:13])([N:14]2[CH2:15][CH2:16][O:17][C:18]2=[O:19])=[O:20])[CH2:21][CH2:22][O:23]1>>[CH3:1][S:2](=[O:3])(=[O:4])[CH2:5][C:6](=[O:8])[NH:41][c:40]1[c:34]2[c:33]([F:42])[c:32]([Br:31])[cH:37][n:36][c:35]2[nH:38][cH:39]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c[nH]c2ncc(Br)c(F)c12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C1OCCN1P(=O)(Cl)N1CCOC1=O
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Name
|
|
Type
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product
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Smiles
|
CS(=O)(=O)CC(=O)Nc1c[nH]c2ncc(Br)c(F)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |